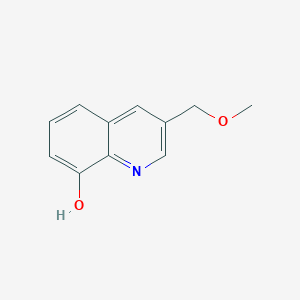
3-(Methoxymethyl)-8-quinolinol
Cat. No. B8403592
M. Wt: 189.21 g/mol
InChI Key: HYQAHWLXBFESQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05597924
Procedure details


Into a tantalum liner in a 600 ml stirred Parr pressure reactor is placed 4.15 g 8-chloro-3-methoxymethylquinoline (20 mmol), 8.0 g 50% aqueous sodium hydroxide (100 mmol) and a solution of 250 mg cupric sulfate pentahydrate (1.0 mmol, 5 mole percent) in 95 ml of water. Sodium hydroxide concentration is 4%. The system is sealed, brought to 160 degrees C and held for 21.5 hours. The cooled solution is filtered through Celite, extracted with two 20 ml portions of toluene, then the aqueous layer is adjusted to pH 3-4 with sulfuric acid and finally to pH 7 with ammonium hydroxide. The mixture is extracted with two 50 ml portions of ethyl acetate. Rotary evaporation of the organic layer gives 2.39 g (63% yield) of crude 8-hydroxy-3-methoxymethylquinoline as a yellow green solid. The crude material is treated with two 500 ml portions of boiling water, leaving behind some insolubles. Long silky yellow needles of pure 8-hydroxy-3-methoxymethylquinoline separate. After filtering and drying, 1.83 g (48% yield) is obtained.


[Compound]
Name
cupric sulfate pentahydrate
Quantity
250 mg
Type
reactant
Reaction Step Three




Yield
63%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][C:8]([CH2:12][O:13][CH3:14])=[CH:7]2.[OH-:15].[Na+]>O.[Ta]>[OH:15][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][C:8]([CH2:12][O:13][CH3:14])=[CH:7]2 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.15 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC=C2C=C(C=NC12)COC
|
Step Two
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
[Compound]
|
Name
|
cupric sulfate pentahydrate
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
95 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ta]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The system is sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
brought to 160 degrees C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The cooled solution is filtered through Celite
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with two 20 ml portions of toluene
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is extracted with two 50 ml portions of ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Rotary evaporation of the organic layer
|
Outcomes


Product
Details
Reaction Time |
21.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=CC=C2C=C(C=NC12)COC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.39 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
